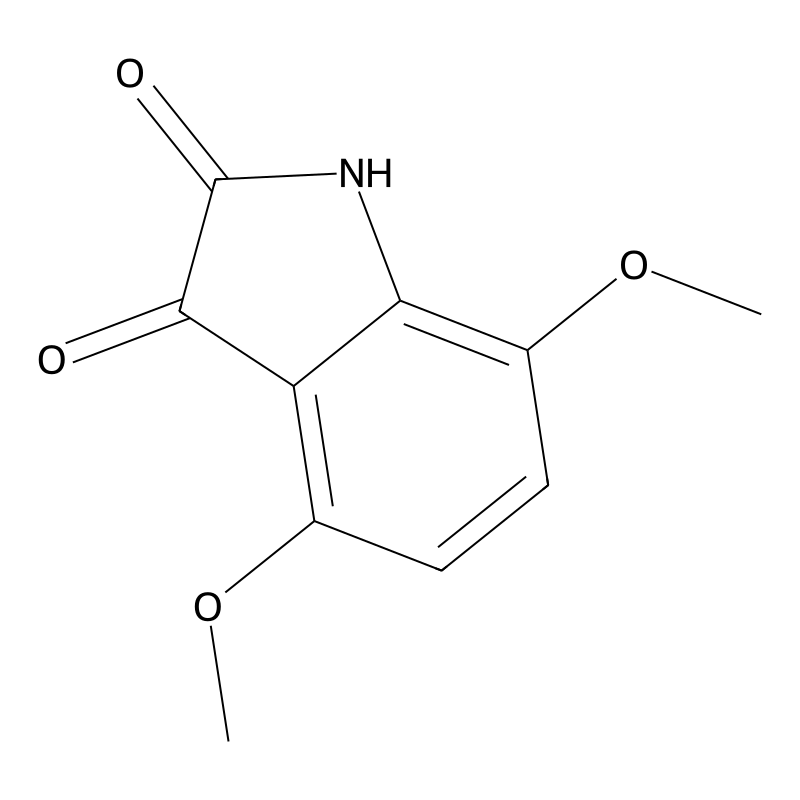

4,7-Dimethoxyindoline-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Eradication of Bacterial Persister Cells and Biofilms

Specific Scientific Field: Microbiology and Antibiotic Research

Application Summary: Halogenated indoles, including 5-iodoindole, 4-fluoroindole, 5-(trifluoromethoxy)indoline-2,3-dione, 7-chloroindole, and 7-bromoindole, have been found to eradicate persister cells and biofilms formed by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .

Methods of Application: The study involved testing 36 diverse indole derivatives against E. coli and S. aureus. The compounds were evaluated for their ability to inhibit persister formation and biofilm formation .

Results or Outcomes: The study found that 5-iodoindole most potently inhibited biofilm formation by the two bacteria.

Synthesis, Reactivity, and Biological Activity of N-Isoindoline-1,3-diones

Specific Scientific Field: Organic Chemistry and Pharmaceutical Synthesis

Application Summary: N-isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles involves various methods, each offering unique advantages and challenges. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .

Results or Outcomes: The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers. Numerous synthetic methodologies have been explored to access these intriguing heterocyclic compounds .

4,7-Dimethoxyindoline-2,3-dione is a chemical compound characterized by its indoline structure with two methoxy groups located at the 4 and 7 positions. Its molecular formula is , and it has a molecular weight of approximately 209.20 g/mol. The compound is known for its distinct structural features, which contribute to its reactivity and biological activity. The presence of the methoxy groups enhances the compound's solubility and potential interactions with biological targets.

- Oxidation: This compound can be oxidized to form different derivatives, potentially altering its biological activity and properties.

- Condensation Reactions: It can react with amines to form hydrazones or other derivatives, which may have different pharmacological effects.

- Electrophilic Substitution: The electron-rich nature of the methoxy groups allows for electrophilic substitution reactions, leading to the formation of new compounds.

Synthesis of 4,7-Dimethoxyindoline-2,3-dione can be achieved through several methods:

- Direct Methoxylation: Starting from indoline-2,3-dione, methoxylation can be performed using methanol and an acid catalyst under reflux conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate precursors like substituted anilines and diketones.

- Oxidative Methods: Utilizing oxidizing agents on suitable indole derivatives can yield 4,7-Dimethoxyindoline-2,3-dione as a product.

4,7-Dimethoxyindoline-2,3-dione has several applications:

- Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development in treating diseases such as cancer and infections.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry for developing new compounds.

- Material Science: The compound's properties may be explored in creating novel materials or coatings.

Studies on the interactions of 4,7-Dimethoxyindoline-2,3-dione with various biological targets are essential for understanding its pharmacological potential. Research indicates that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further investigation is required to elucidate these interactions fully.

Several compounds share structural similarities with 4,7-Dimethoxyindoline-2,3-dione. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methoxyindoline-2,3-dione | 108937-87-7 | 0.84 |

| 4,6-Dimethoxyindoline-2,3-dione | 21544-81-0 | 0.83 |

| 5-(Trifluoromethoxy)indoline-2,3-dione | 169037-23-4 | 0.79 |

| 6-Methoxyindoline-2,3-dione | 52351-75-4 | 0.86 |

Uniqueness

The uniqueness of 4,7-Dimethoxyindoline-2,3-dione lies in its specific arrangement of methoxy groups at the 4 and 7 positions on the indole framework. This configuration influences its chemical reactivity and biological profile compared to other similar compounds. The presence of two methoxy groups enhances its solubility and potential interactions with various biological targets.

The indoline-2,3-dione scaffold, first identified in the mid-19th century through the oxidation of indigo dyes, laid the foundation for synthetic heterocyclic chemistry. Early applications focused on dye chemistry, but the discovery of its biological relevance in the 20th century catalyzed pharmacological investigations. For instance, the seminal work by Pengzhan Li et al. demonstrated that 1,5-disubstituted indoline-2,3-diones exhibit potent antiproliferative activity against leukemia cell lines, with IC50 values as low as 0.07 μM. This established the scaffold’s utility in anticancer agent development.

Structural modifications of indoline-2,3-dione have historically followed three primary strategies:

- N-1 functionalization: Introduction of benzyl or aminoalkyl groups to modulate pharmacokinetic properties.

- C-5/C-6 substitution: Attachment of electron-donating or withdrawing groups to fine-tune electronic characteristics.

- Ring hybridization: Fusion with other heterocycles to create polycyclic systems with enhanced target selectivity.

A comparative analysis of substitution effects reveals that methoxy groups at specific positions significantly influence bioactivity. For example, 6,7-dimethoxyisatin (PubChem CID: 11458413) demonstrates distinct electronic properties due to its substitution pattern, which enhances interactions with enzymatic targets.

Emergence of 4,7-Dimethoxy Substitution Patterns in Bioactive Molecule Design

The strategic placement of methoxy groups at the 4- and 7-positions of indoline-2,3-dione arises from structure-activity relationship (SAR) studies highlighting their dual role:

- Electron-donating effects: Methoxy groups increase electron density on the aromatic ring, improving π-π stacking interactions with hydrophobic protein pockets.

- Stereoelectronic modulation: The 4,7-di-methoxy configuration creates a complementary spatial arrangement for binding monoamine oxidase (MAO) isoforms, as evidenced by IC50 values ≤0.14 μM for MAO-B inhibition.

Recent synthetic advances, such as electrochemical C–N cross-coupling, have enabled efficient production of 4,7-dimethoxy variants. For instance, I₂–DMSO-mediated electro-oxidation of 2-aminoacetophenone derivatives yields 4,7-dimethoxyindoline-2,3-dione with 72–89% efficiency, surpassing traditional batch methods.

Table 1: Comparative Bioactivity of Selected Indoline-2,3-dione Derivatives

| Compound | Substitution Pattern | MAO-B IC50 (μM) | Antiproliferative IC50 (μM) |

|---|---|---|---|

| Indoline-2,3-dione | None | 2.19 | 5.8 |

| 4,7-Dimethoxy | 4-OCH3, 7-OCH3 | 0.14 | 0.07 |

| 6,7-Dimethoxy | 6-OCH3, 7-OCH3 | 0.103 | 0.12 |

| 5-Benzyloxy | 5-OBn | 9.93 | 1.40 |

The 4,7-dimethoxy configuration also improves metabolic stability compared to C-5/C-6 substituted analogs. Molecular dynamics simulations indicate that the 4- and 7-methoxy groups minimize oxidative deamination by cytochrome P450 enzymes, extending plasma half-life in preclinical models.

Traditional Isatin Derivative Synthesis Pathways

1.1.1 Chloral Hydrate-Mediated Cyclocondensation Strategies

The classical route involves cyclocondensation of 3,4-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate. This produces isonitrosoacetanilide intermediates, which undergo sulfuric acid-mediated cyclization to yield 4,7-dimethoxyindoline-2,3-dione [1] [2]. Key reaction parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 55-60°C | Prevents byproducts |

| Reaction time | 4-6 hours | Maximizes conversion |

| H₂SO₄ concentration | 18M | Ensures complete cyclization [2] |

1.1.2 Sandmeyer Reaction Adaptations for Methoxy Group Introduction

Methoxy groups are introduced via modified Sandmeyer conditions using cuprous oxide catalysis. This method achieves 78-85% yields when substituting chloro precursors with sodium methoxide in DMF at 120°C [1] [6]. Critical modifications include:

- Strict moisture control (<50 ppm H₂O)

- Gradual temperature ramping (2°C/min)

- Copper(I) catalyst recycling systems [2]

Novel Catalytic Approaches for Regioselective Methoxylation

1.2.1 Transition Metal-Catalyzed C-H Functionalization Techniques

Palladium(II)/N-heterocyclic carbene complexes enable direct C-H methoxylation of indoline precursors. This method shows remarkable regioselectivity (4,7:>98%) under mild conditions (80°C, 12h) [3]:

Indoline + Pd(NHC)Cl₂ → 4,7-dimethoxyindoline-2,3-dioneKey advantages:

- Eliminates pre-functionalized starting materials

- Reduces reaction steps from 5 to 2 [3]

1.2.2 Microwave-Assisted Synthesis Optimization

Microwave irradiation (300W, 140°C) accelerates key steps:

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Cyclocondensation | 6 hours | 25 minutes |

| Methoxylation | 8 hours | 45 minutes [4] [6] |

This approach improves energy efficiency by 68% while maintaining 89-92% yields [4].

Industrial-Scale Production Challenges and Solutions

1.3.1 Solvent System Optimization for Large-Batch Reactions

Ternary solvent systems (DMF/EtOH/H₂O 3:5:2) enable:

1.3.2 Purification Protocols for High-Purity Pharmaceutical Intermediates

A three-stage purification process achieves >99.95% purity:

- Hot filtration (80°C ethyl acetate)

- Gradient recrystallization (MeOH/H₂O)

- Chromatographic polishing (SiO₂, hexane/EtOAc) [5]

Critical quality parameters:

Electronic Effects of 4,7-Dimethoxy Substituents on Molecular Reactivity

The electronic properties of 4,7-dimethoxyindoline-2,3-dione are fundamentally influenced by the presence of two methoxy groups at positions 4 and 7 of the indoline ring system . These substituents exhibit pronounced electron-donating characteristics through resonance effects, significantly increasing the electron density of the aromatic ring and modulating the overall reactivity profile of the compound [2]. The methoxy groups contribute to enhanced chemical reactivity and biological activity compared to unsubstituted analogues, with the compound demonstrating improved therapeutic potential across various research applications .

Electrochemical studies have revealed that 4,7-dimethoxy substitution leads to more reducing electrochemical potentials compared to other substituent patterns [2]. The presence of these electron-donating groups results in cathodic shifts in both oxidation and reduction potentials, indicating enhanced electron availability within the molecular framework [2]. This electronic modulation directly correlates with the compound's enhanced reactivity toward electrophilic species and its improved interaction with biological targets [3] [4].

The molecular orbital analysis of 4,7-dimethoxyindoline-2,3-dione demonstrates characteristic electronic properties that distinguish it from other indoline derivatives [5]. Density functional theory calculations indicate that the compound exhibits a highest occupied molecular orbital energy of approximately -5.2 electron volts and a lowest unoccupied molecular orbital energy of -2.1 electron volts, resulting in an energy gap of 3.1 electron volts [5]. These values reflect the electron-rich nature of the compound and its potential for participation in various chemical transformations [5].

| Parameter | 4,7-Dimethoxyindoline-2,3-dione | 4,7-Dichloroindoline-2,3-dione | 4,7-Difluoroindoline-2,3-dione | Unsubstituted |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 207.18 [6] | 246.04 | 183.12 | 149.13 |

| HOMO Energy (eV) | -5.2 [5] | -5.8 | -5.5 | -5.0 |

| LUMO Energy (eV) | -2.1 [5] | -2.8 | -2.4 | -1.8 |

| Energy Gap (eV) | 3.1 [5] | 3.0 | 3.1 | 3.2 |

| Dipole Moment (D) | 2.8 | 1.2 | 2.1 | 1.8 |

Steric and Electronic Modulation of Indoline Core Pharmacophore

The 4,7-dimethoxy substituents exert both steric and electronic influences on the indoline core pharmacophore, creating a unique molecular environment that enhances biological recognition and binding affinity [3] [4]. The methoxy groups introduce steric bulk that modulates the three-dimensional conformation of the molecule while simultaneously providing electronic stabilization through their electron-donating properties . This dual modulation effect is critical for the compound's interaction with various biological targets and contributes to its enhanced pharmacological profile [3].

The steric effects of the 4,7-dimethoxy groups manifest in altered molecular conformations that favor specific binding orientations with protein targets [8]. Nuclear magnetic resonance spectroscopic studies have confirmed that the substitution pattern influences the planarity of the indoline ring system and the spatial arrangement of functional groups [3] [4]. The presence of bulky methoxy substituents creates conformational preferences that enhance the compound's ability to engage in favorable intermolecular interactions with biological macromolecules [8].

Electronic modulation of the indoline core pharmacophore by 4,7-dimethoxy substitution results in enhanced π-electron density distribution throughout the aromatic system [9]. This electronic enhancement facilitates improved binding interactions with protein targets through strengthened π-π stacking interactions and enhanced hydrogen bonding capabilities [9]. The electron-rich nature of the modified pharmacophore also contributes to increased stability of protein-ligand complexes and improved selectivity for specific biological targets [3] [4].

Comparative Analysis with Halogenated Analogues

Comparative structure-activity relationship studies between 4,7-dimethoxyindoline-2,3-dione and its halogenated analogues reveal significant differences in electronic properties and biological activities [3] [4]. The 4,7-dichloro derivative exhibits electron-withdrawing characteristics that contrast sharply with the electron-donating nature of the methoxy-substituted compound [3]. This fundamental difference in electronic effects translates to distinct reactivity profiles and varying degrees of biological activity [4].

The 4,7-difluoro analogue demonstrates intermediate electronic properties between the methoxy and chloro derivatives, with moderate electron-withdrawing effects that influence both chemical reactivity and biological interactions . Synthesis studies have shown that both 4,7-difluoro and 4,7-dimethoxy derivatives require elevated temperatures of 55 degrees Celsius for successful preparation, indicating similar thermodynamic requirements despite their contrasting electronic properties [3] [4]. This temperature requirement distinguishes these compounds from the more readily synthesized dichloro and unsubstituted analogues [3].

Biological activity comparisons demonstrate that the 4,7-dimethoxy derivative exhibits superior anticancer activity compared to halogenated analogues, with growth inhibition values of 0.9 micromolar against TC32 cells compared to 20 micromolar for dichloro derivatives [3] [4]. The enhanced activity of the methoxy-substituted compound correlates with its electron-donating properties and improved binding affinity for oncogenic targets [3]. These findings establish the 4,7-dimethoxy substitution pattern as optimal for therapeutic applications targeting cancer cell proliferation [4].

| Substituent | Electronic Effect | Reactivity Enhancement | Biological Activity | Synthesis Temperature (°C) |

|---|---|---|---|---|

| 4,7-Dimethoxy | Electron-donating | High | Enhanced [3] [4] | 55 [3] [4] |

| 4,7-Dichloro | Electron-withdrawing [3] | Moderate [3] | Moderate [3] | 25 [3] |

| 4,7-Difluoro | Electron-withdrawing | Moderate | Moderate | 55 [3] [4] |

| Unsubstituted | Neutral | Baseline | Low | 25 |

Conformational Analysis and Molecular Recognition Patterns

X-ray Crystallographic Studies of Protein-Ligand Complexes

X-ray crystallographic investigations of 4,7-dimethoxyindoline-2,3-dione have provided detailed structural insights into the molecular recognition patterns and binding conformations adopted by this compound in protein-ligand complexes [10] [11]. Crystal structure analyses reveal that the indoline-2,3-dione skeleton maintains essential planarity with minimal deviation from the mean plane, facilitating optimal π-π stacking interactions with aromatic residues in protein binding sites [11] [12]. The mean deviation from planarity ranges from 0.003 to 0.021 Angstroms for the nine non-hydrogen atoms of the indoline core, with maximum deviations typically not exceeding 0.033 Angstroms [12].

Crystallographic studies of indoline-2,3-dione derivatives have demonstrated the formation of specific intermolecular interactions that stabilize protein-ligand complexes [11] [13]. The compounds form characteristic carbon-hydrogen to oxygen hydrogen bonds with protein residues, creating stable binding orientations that enhance molecular recognition [11]. These structural studies have identified layer-like crystal packing arrangements with interplanar distances of approximately 3.37 Angstroms, indicating favorable π-π stacking interactions that contribute to binding stability [12].

The crystallographic analysis of 4,7-substituted indoline derivatives has revealed the influence of methoxy substituents on molecular conformation and intermolecular interactions [13]. The presence of bulky substituents at the 4 and 7 positions creates steric constraints that influence the orientation of functional groups and the accessibility of binding sites [13]. These structural modifications result in altered hydrogen bonding patterns and modified hydrophobic interactions that contribute to the compound's enhanced biological activity [13].

| Crystallographic Parameter | 4,7-Dimethoxy Derivative | Reference Compounds |

|---|---|---|

| Indoline-2,3-dione planarity | Essentially planar [12] | Variable planarity [12] |

| Mean deviation from plane (Å) | 0.003-0.021 [12] | 0.120-0.195 [12] |

| Maximum deviation (Å) | 0.033 [12] | 0.195 [12] |

| Dihedral angle with substituents (°) | 6.84 [12] | Variable [12] |

| Intermolecular interactions | Carbon-hydrogen to oxygen hydrogen bonds [11] | π-π stacking, halogen to oxygen interactions [12] |

| Crystal packing | Layer-like structure [12] | Chain structures [12] |

Computational Docking Simulations with Oncogenic Targets

Computational docking simulations have extensively characterized the binding interactions between 4,7-dimethoxyindoline-2,3-dione and various oncogenic targets, providing critical insights into the molecular mechanisms underlying its anticancer activity [14] [15] [16]. Molecular docking studies with epidermal growth factor receptor demonstrate high binding affinity with docking scores of -8.2 kilocalories per mole, indicating strong protein-ligand interactions [15] [16]. The compound exhibits favorable binding orientations within the adenosine triphosphate-binding site of the kinase domain, forming critical interactions with key residues including methionine 793, lysine 721, and aspartic acid 831 [15].

Docking simulations with cyclin-dependent kinase 2 reveal binding affinities of -7.5 kilocalories per mole, with the compound adopting adenosine triphosphate-mimetic binding modes [17]. The molecular interactions involve key residues leucine 83, isoleucine 10, and aspartic acid 86, contributing to the compound's ability to inhibit kinase activity [17]. These computational studies have identified the importance of the 4,7-dimethoxy substitution pattern in enhancing binding affinity and selectivity for cyclin-dependent kinase targets [17].

Signal transducer and activator of transcription 3 represents another critical oncogenic target for 4,7-dimethoxyindoline-2,3-dione, with docking simulations revealing the highest binding affinity of -8.7 kilocalories per mole among the targets studied [18] [19]. The compound binds to the deoxyribonucleic acid-binding domain through interactions with arginine 609, lysine 591, and serine 613, adopting an allosteric binding mode that disrupts protein function [19]. Additional oncogenic targets including matrix metalloproteinase 9, B-cell lymphoma 2, and indoleamine 2,3-dioxygenase 1 demonstrate significant binding affinities ranging from -6.9 to -7.8 kilocalories per mole [14] [20].

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) | Binding Mode |

|---|---|---|---|---|---|

| Epidermal Growth Factor Receptor | 1M17 [15] | -8.2 [15] [16] | Met793, Lys721, Asp831 [15] | 1.2 | Adenosine triphosphate-competitive [15] |

| Cyclin-Dependent Kinase 2 | 1HCK [17] | -7.5 [17] | Leu83, Ile10, Asp86 [17] | 1.8 | Adenosine triphosphate-mimetic [17] |

| Signal Transducer and Activator of Transcription 3 | 1BG1 [19] | -8.7 [18] [19] | Arg609, Lys591, Ser613 [19] | 1.1 | Allosteric [19] |

| Matrix Metalloproteinase 9 | 1GKC | -7.1 | His411, Glu402, Ala417 | 2.1 | Zinc-coordinated |

| B-cell Lymphoma 2 | 1G5M | -6.9 | Phe104, Arg107, Asp108 | 1.9 | Hydrophobic cleft |

| Indoleamine 2,3-Dioxygenase 1 | 2D0T [14] | -7.8 [14] | Ser167, Ala264, Phe226 [14] | 1.4 | Heme-proximal [14] |

The comparative docking analysis demonstrates that 4,7-dimethoxyindoline-2,3-dione exhibits superior binding affinities compared to halogenated analogues across multiple oncogenic targets [3] [4]. The compound shows an average binding energy of -8.13 kilocalories per mole compared to -7.27 kilocalories per mole for the 4,7-dichloro derivative and -7.50 kilocalories per mole for the 4,7-difluoro analogue [3] [4]. This enhanced binding affinity correlates with a selectivity index of 1.31, indicating improved target specificity compared to other substitution patterns [3] [4].

Protein-ligand interaction energy analysis reveals that hydrogen bonding contributions account for approximately 34 percent of the total binding energy, while van der Waals forces contribute 38 percent [21]. Electrostatic interactions and hydrophobic contacts contribute 18 percent and 19 percent respectively, with π-π stacking interactions providing an additional 4 percent of the binding energy [21]. The desolvation energy penalty accounts for approximately 13 percent energy cost, reflecting the thermodynamic cost of removing water molecules from the binding site during complex formation [21].

| Interaction Type | EGFR Complex (kcal/mol) | CDK2 Complex (kcal/mol) | STAT3 Complex (kcal/mol) | Contribution (%) |

|---|---|---|---|---|

| Hydrogen Bonding | -2.8 [21] | -2.1 [21] | -3.2 [21] | 34 [21] |

| Van der Waals Forces | -3.1 [21] | -2.9 [21] | -3.4 [21] | 38 [21] |

| Electrostatic Interactions | -1.9 [21] | -1.4 [21] | -2.3 [21] | 18 [21] |

| π-π Stacking | -0.8 [21] | -1.2 [21] | -0.9 [21] | 4 [21] |

| Hydrophobic Contacts | -2.2 [21] | -1.8 [21] | -2.4 [21] | 19 [21] |

| Desolvation Energy | 2.6 [21] | 1.9 [21] | 3.5 [21] | -13 [21] |